molecular formula C8H9F3N2O2 B5881039 N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea

N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea

Cat. No. B5881039
M. Wt: 222.16 g/mol
InChI Key: UYPALNGQJICPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1992 by Japanese scientists, and since then, it has been the subject of numerous scientific investigations.

Mechanism of Action

N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea acts as a sphingosine-1-phosphate receptor modulator, which results in the sequestration of lymphocytes in lymph nodes, preventing their migration to inflamed tissues. This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, inhibition of angiogenesis, and induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in lab experiments is its well-characterized mechanism of action, which allows for the precise modulation of immune cell trafficking. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in various diseases. In multiple sclerosis, there is ongoing research on the use of this compound in combination with other therapies to improve outcomes. In cancer, there is interest in using this compound as a sensitizing agent to enhance the efficacy of chemotherapy. Additionally, there is research on the use of this compound in the prevention of graft-versus-host disease in transplantation.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in various diseases due to its ability to modulate immune cell trafficking. Its well-characterized mechanism of action and established safety profile make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea involves several steps, starting with the reaction of 2-aminoethanol with 2,2,2-trifluoroethyl chloroformate to form N-(2,2,2-trifluoroethyl) carbamate. This intermediate is then reacted with 2-(2-furyl) ethylamine to obtain this compound.

Scientific Research Applications

N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea has been studied extensively for its therapeutic potential in various diseases, including multiple sclerosis, cancer, and transplantation. It acts on the immune system by binding to sphingosine-1-phosphate receptors, which are involved in the regulation of lymphocyte trafficking.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c9-8(10,11)5-13-7(14)12-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPALNGQJICPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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